molecular formula C22H22N4O4 B11252619 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B11252619
M. Wt: 406.4 g/mol
InChI Key: WLXOTIWZGFNJOX-UHFFFAOYSA-N
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Description

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazinone ring, followed by the introduction of the acetylamino and methoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have therapeutic potential, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid: This compound shares structural similarities and may exhibit comparable biological activities.

    4-phenyl-3-butenoic acid: Another structurally related compound with potential anti-inflammatory properties.

Uniqueness

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide stands out due to its unique combination of functional groups and the resulting biological activities. Its specific interactions with molecular targets and pathways may offer advantages over similar compounds in terms of potency, selectivity, and therapeutic potential.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C22H22N4O4/c1-14(21(28)24-17-9-11-18(30-3)12-10-17)26-22(29)20(23-15(2)27)13-19(25-26)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,23,27)(H,24,28)

InChI Key

WLXOTIWZGFNJOX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C(=CC(=N2)C3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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